molecular formula C15H22N2 B103197 Etaminile CAS No. 15599-27-6

Etaminile

Cat. No. B103197
CAS RN: 15599-27-6
M. Wt: 230.35 g/mol
InChI Key: CNKVQTMWLAZAPL-UHFFFAOYSA-N
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Description

Etaminile, also known as N-(2-phenethyl)-N-(1-methyl-2-piperidinyl) propanamide, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Etaminile belongs to the class of compounds called piperidines, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of Etaminile is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, Etaminile has been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
Etaminile has been shown to have several biochemical and physiological effects in animal models. In addition to its neuroprotective effects, Etaminile has been shown to improve cognitive function, reduce inflammation, and increase the activity of antioxidant enzymes. These effects suggest that Etaminile may have a wide range of therapeutic applications beyond neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Etaminile in lab experiments is its relative ease of synthesis. Additionally, Etaminile has been shown to have low toxicity in animal models, which makes it a safe option for further research. However, one of the limitations of using Etaminile in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several potential future directions for research on Etaminile. One area of focus could be on developing more specific and targeted therapies for neurodegenerative diseases. Additionally, further research could be conducted to better understand the mechanism of action of Etaminile and how it interacts with other neurotransmitters in the brain. Finally, research could be conducted to explore the potential therapeutic applications of Etaminile in other areas, such as inflammation and oxidative stress.

Synthesis Methods

The synthesis of Etaminile involves the reaction between 2-phenethylamine and 1-methylpiperidine-2-carboxylic acid chloride. The resulting compound is then treated with propanoyl chloride to yield Etaminile. The synthesis of Etaminile is a relatively simple and straightforward process, making it an attractive target for further research.

Scientific Research Applications

Etaminile has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Etaminile has been shown to have neuroprotective effects in animal models, which suggests that it may be a viable treatment option for these diseases.

properties

CAS RN

15599-27-6

Product Name

Etaminile

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

4-(dimethylamino)-2-ethyl-2-phenylpentanenitrile

InChI

InChI=1S/C15H22N2/c1-5-15(12-16,11-13(2)17(3)4)14-9-7-6-8-10-14/h6-10,13H,5,11H2,1-4H3

InChI Key

CNKVQTMWLAZAPL-UHFFFAOYSA-N

SMILES

CCC(CC(C)N(C)C)(C#N)C1=CC=CC=C1

Canonical SMILES

CCC(CC(C)N(C)C)(C#N)C1=CC=CC=C1

Origin of Product

United States

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